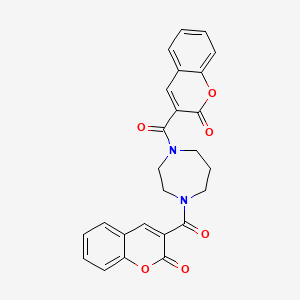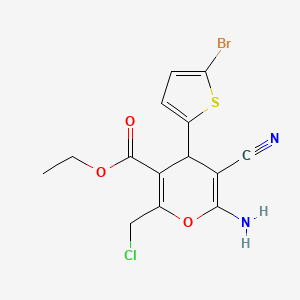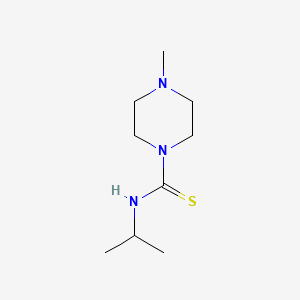
3,3'-(1,4-diazepane-1,4-diyldicarbonyl)bis(2H-chromen-2-one)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-({4-[(2-oxo-2H-chromen-3-yl)carbonyl]-1,4-diazepan-1-yl}carbonyl)-2H-chromen-2-one is a complex organic compound that belongs to the class of coumarins. Coumarins are known for their diverse biological activities, including anti-inflammatory, antibacterial, antifungal, anticoagulant, antioxidant, antiviral, and anticancer properties . This particular compound features a unique structure that combines the chromen-2-one moiety with a diazepane ring, making it a subject of interest in medicinal chemistry and pharmaceutical research.
Preparation Methods
The synthesis of 3-({4-[(2-oxo-2H-chromen-3-yl)carbonyl]-1,4-diazepan-1-yl}carbonyl)-2H-chromen-2-one can be achieved through various synthetic routes. One common method involves the O-acylation reaction of 7-hydroxy-2H-chromen-2-one with appropriate acyl chlorides in the presence of a base such as triethylamine . The reaction is typically carried out in a solvent like dichloromethane at room temperature. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
This compound undergoes several types of chemical reactions, including nucleophilic substitution, oxidation, and reduction. For instance, the reactivity of the chromen-3-yl carbonyl group towards nucleophiles can lead to the formation of various derivatives . Common reagents used in these reactions include hydrazine, cyanoguanidine, and chloroacetonitrile. The major products formed from these reactions include pyrazolinones, pyrrolocoumarins, and pyrimidinones .
Scientific Research Applications
3-({4-[(2-oxo-2H-chromen-3-yl)carbonyl]-1,4-diazepan-1-yl}carbonyl)-2H-chromen-2-one has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it is studied for its potential therapeutic effects, including antimicrobial, anticancer, and anti-inflammatory activities . The compound’s unique structure allows it to interact with various biological targets, making it a valuable tool in drug discovery and development.
Mechanism of Action
The mechanism of action of 3-({4-[(2-oxo-2H-chromen-3-yl)carbonyl]-1,4-diazepan-1-yl}carbonyl)-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The chromen-2-one moiety is known to inhibit enzymes such as carbonic anhydrase and tyrosine kinase, which play crucial roles in various physiological processes . Additionally, the compound’s ability to generate reactive oxygen species contributes to its anticancer activity by inducing apoptosis in cancer cells .
Comparison with Similar Compounds
Similar compounds to 3-({4-[(2-oxo-2H-chromen-3-yl)carbonyl]-1,4-diazepan-1-yl}carbonyl)-2H-chromen-2-one include other coumarin derivatives such as 2-oxo-2H-chromen-7-yl 4-chlorobenzoate and 3-(2-oxo-2H-chromen-3-yl)-2-oxo-2H,5H-pyrano[3,2-c]chromen-5-yl acetates . These compounds share similar structural features but differ in their specific substituents and biological activities. The presence of the diazepane ring in 3-({4-[(2-oxo-2H-chromen-3-yl)carbonyl]-1,4-diazepan-1-yl}carbonyl)-2H-chromen-2-one distinguishes it from other coumarin derivatives, contributing to its unique pharmacological profile.
Properties
Molecular Formula |
C25H20N2O6 |
|---|---|
Molecular Weight |
444.4 g/mol |
IUPAC Name |
3-[4-(2-oxochromene-3-carbonyl)-1,4-diazepane-1-carbonyl]chromen-2-one |
InChI |
InChI=1S/C25H20N2O6/c28-22(18-14-16-6-1-3-8-20(16)32-24(18)30)26-10-5-11-27(13-12-26)23(29)19-15-17-7-2-4-9-21(17)33-25(19)31/h1-4,6-9,14-15H,5,10-13H2 |
InChI Key |
HFLGYOOFGXUPKF-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN(C1)C(=O)C2=CC3=CC=CC=C3OC2=O)C(=O)C4=CC5=CC=CC=C5OC4=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2E)-1-[4-(difluoromethoxy)phenyl]-3-[4-(3-methylbenzyl)piperazin-1-yl]prop-2-en-1-one](/img/structure/B10956648.png)


![[7-(Furan-3-yl)-5-(trifluoromethyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl](thiophen-2-yl)methanone](/img/structure/B10956671.png)
![1-(4-bromobenzyl)-4-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]piperazine](/img/structure/B10956672.png)
![Ethyl 2-[(2-methoxyethyl)amino]-4-[(pyridin-2-ylsulfanyl)methyl]-1,3-thiazole-5-carboxylate](/img/structure/B10956675.png)
![11-chloro-N-[3-(1H-imidazol-1-yl)propyl]-7-(trifluoromethyl)-5,6-dihydrobenzo[h]pyrazolo[5,1-b]quinazoline-10-carboxamide](/img/structure/B10956686.png)


![4(5H)-Thiazolone, 5-[(1,3-dimethyl-1H-pyrazol-4-yl)methylidene]-2-(4-morpholinyl)-](/img/structure/B10956695.png)

![(2E,2'E)-1,1'-piperazine-1,4-diylbis[3-(4-methylphenyl)prop-2-en-1-one]](/img/structure/B10956702.png)
![1-(difluoromethyl)-3-methyl-N-{3-[3-(trifluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-2(4H)-yl]propyl}-1H-pyrazole-4-sulfonamide](/img/structure/B10956711.png)
![2-[(3-chlorophenyl)amino]-N'-[(E)-1H-indol-3-ylmethylidene]butanehydrazide](/img/structure/B10956715.png)
